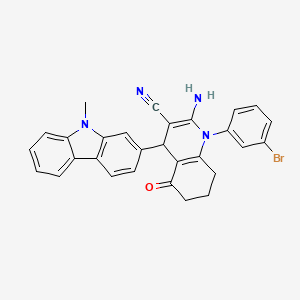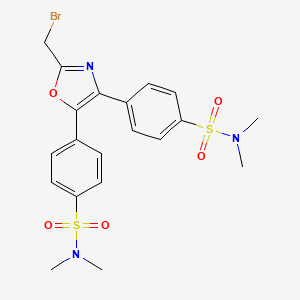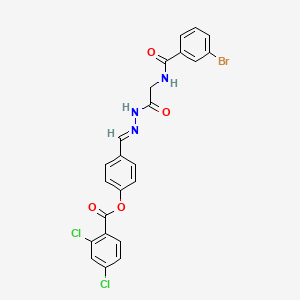![molecular formula C24H22BrFN2O2S2 B12035790 (3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12035790.png)
(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a complex indolone core with various functional groups attached.
- The indolone scaffold is a bicyclic structure containing both an indole ring and a ketone group.
- The 5-bromo substituent indicates a bromine atom attached to the indole ring.
- The 4-fluorobenzyl group is a benzene ring with a fluorine atom and a benzyl (C₆H₅CH₂) side chain.
- The 2-thioxo-1,3-thiazolidin-5-ylidene moiety involves a thiazolidine ring with a thioxo (C=S) group.
- The 1-hexyl portion signifies a hexyl (C₆H₁₃) side chain.
- Overall, this compound combines diverse functional groups, making it intriguing for research.
Vorbereitungsmethoden
- The synthetic routes for this compound can be complex due to its intricate structure.
- Common methods include multistep organic synthesis involving cyclization, bromination, and thiazolidine formation.
- Reaction conditions may vary, but solvent-based approaches (such as using tetrahydrofuran) are often employed.
- Industrial production methods may involve large-scale batch processes with optimized conditions.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions:
Oxidation: Bromine can be oxidized to a bromonium ion, leading to ring closure.
Reduction: Reduction of the ketone group to an alcohol is possible.
Substitution: The bromine atom can participate in substitution reactions.
- Common reagents include strong bases , halogens , and reducing agents .
- Major products depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Assess its pharmacological effects, toxicity, and potential as a drug lead.
Industry: Consider applications in materials science or catalysis.
Wirkmechanismus
- The compound’s effects likely involve interactions with biological targets .
- It could modulate enzymes, receptors, or signaling pathways.
- Detailed studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds may include other indolones , thiazolidines , or brominated derivatives .
- Highlight its uniqueness, such as specific functional groups or structural features.
Eigenschaften
Molekularformel |
C24H22BrFN2O2S2 |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22BrFN2O2S2/c1-2-3-4-5-12-27-19-11-8-16(25)13-18(19)20(22(27)29)21-23(30)28(24(31)32-21)14-15-6-9-17(26)10-7-15/h6-11,13H,2-5,12,14H2,1H3/b21-20- |
InChI-Schlüssel |
HLJGKYUOZTXIFW-MRCUWXFGSA-N |
Isomerische SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O |
Kanonische SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B12035709.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035716.png)
![Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12035739.png)

![8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12035754.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035773.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035775.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035796.png)
![1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12035806.png)
